molecular formula C17H17NO3 B3162745 2-Benzoylamino-4-phenyl-butyric acid CAS No. 88058-32-6

2-Benzoylamino-4-phenyl-butyric acid

Cat. No.: B3162745
CAS No.: 88058-32-6
M. Wt: 283.32 g/mol
InChI Key: KYQLWMGRTKMDAA-UHFFFAOYSA-N
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Description

2-Benzoylamino-4-phenyl-butyric acid is an organic compound with the molecular formula C17H17NO3 It is a derivative of butyric acid, featuring a benzoylamino group and a phenyl group attached to the butyric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoylamino-4-phenyl-butyric acid typically involves the reaction of benzoyl chloride with 4-phenylbutyric acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate benzoyl ester, which is subsequently hydrolyzed to yield the final product. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Benzoylamino-4-phenyl-butyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzoylamino-4-phenyl-butyric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzoylamino-4-phenyl-butyric acid involves its interaction with specific molecular targets and pathways. It is known to act as a chemical chaperone, stabilizing protein structures and preventing misfolding. Additionally, it may modulate signaling pathways involved in inflammation and cellular stress responses. The compound’s effects are mediated through its binding to specific receptors and enzymes, influencing their activity and downstream signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both benzoylamino and phenyl groups, which confer distinct chemical and biological properties. Its ability to act as a chemical chaperone and its potential therapeutic applications set it apart from other similar compounds .

Properties

IUPAC Name

2-benzamido-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c19-16(14-9-5-2-6-10-14)18-15(17(20)21)12-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQLWMGRTKMDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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